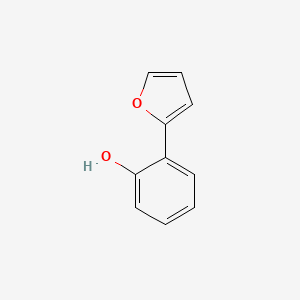

2-(Furan-2-YL)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(furan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSYRKLORAGEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465356 | |

| Record name | 2-(2-furyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-14-9 | |

| Record name | 2-(2-Furanyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106584-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-furyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(Furan-2-YL)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)phenol is a biaryl compound featuring a furan ring linked to a phenol ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and phenol moieties. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, phenolic compounds are recognized for their antioxidant and cytotoxic activities. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physical, chemical, and biological data for this compound, intended to support further research and drug development efforts.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a summary of its known and predicted properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106584-14-9 | [1][2] |

| Molecular Formula | C₁₀H₈O₂ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Purity | >97% (Commercially available) | [3] |

| LogP (predicted) | 2.38 | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the furan and phenol rings. The phenolic hydroxyl proton will likely appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group on the phenol ring and the carbons of the furan ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching of the phenol, and C=C stretching of the aromatic rings, as well as C-H stretching and bending vibrations for both the furan and benzene rings.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 160.17, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, CHO, and other fragments characteristic of furan and phenol derivatives.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Proposed Synthesis Workflow:

References

- 1. Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. keyorganics.net [keyorganics.net]

- 4. What is Phenol used for? [synapse.patsnap.com]

Spectroscopic and Synthetic Profile of 2-(Furan-2-YL)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Furan-2-yl)phenol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this guide presents high-quality predicted data from established spectroscopic databases, alongside a representative synthetic protocol.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational algorithms from reputable chemical databases and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.60 | dd | 1H | H-5' |

| 7.25-7.15 | m | 2H | Ar-H |

| 6.95-6.85 | m | 2H | Ar-H |

| 6.70 | d | 1H | H-3' |

| 6.50 | dd | 1H | H-4' |

| 5.50 | s (br) | 1H | OH |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (ppm) | Assignment |

| 155.0 | C-1 |

| 152.5 | C-2' |

| 142.0 | C-5' |

| 130.0 | Ar-C |

| 128.5 | Ar-C |

| 122.0 | C-2 |

| 121.0 | Ar-C |

| 116.0 | Ar-C |

| 111.5 | C-4' |

| 106.0 | C-3' |

Computed using a HOSE (Hierarchical Organisation of Spherical Environments) algorithm.[1]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3400 | Strong, Broad | O-H stretch (phenolic) |

| 3120 | Medium | C-H stretch (furan) |

| 3050 | Medium | C-H stretch (aromatic) |

| 1610, 1580, 1490 | Medium-Strong | C=C stretch (aromatic and furan rings) |

| 1230 | Strong | C-O stretch (phenolic) |

| 1010 | Medium | C-O-C stretch (furan) |

| 885, 750 | Strong | C-H out-of-plane bend (furan and aromatic) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ |

| 131 | 60 | [M - CHO]⁺ |

| 103 | 40 | [M - C₂H₂O - H]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-phenol with a furanboronic acid derivative.

Materials:

-

2-Bromophenol

-

Furan-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation.

Caption: Workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for structural confirmation. The provided synthetic and analytical protocols offer a starting point for obtaining such experimental data.

References

An In-depth Technical Guide to 2-(Furan-2-YL)phenol: Synthesis, Spectroscopic Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Furan-2-YL)phenol is a biaryl compound consisting of a phenol ring linked to a furan ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and phenol derivatives. This technical guide provides a comprehensive overview of the molecular and biological properties of this compound, including its chemical formula, molecular weight, synthesis via Suzuki-Miyaura coupling, and its potential as an anti-inflammatory and antimicrobial agent. The guide details experimental protocols and summarizes key quantitative data, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Data

This compound, also known as 2-(2-furyl)phenol, is a molecule with the chemical formula C₁₀H₈O₂.[1] Its molecular weight is approximately 160.17 g/mol . The structure combines a phenolic moiety with a furan ring, bestowing upon it properties derived from both functional groups.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 106584-14-9 | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromophenol and 2-furylboronic acid.

Materials:

-

2-Bromophenol

-

2-Furylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromophenol (1.0 eq), 2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 4:1 mixture of toluene and water to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Reaction Workflow

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C=C stretch (aromatic and furan ring): Absorptions around 1500-1600 cm⁻¹.

-

C-O stretch (phenol): A strong band in the region of 1200-1260 cm⁻¹.

-

C-O-C stretch (furan): An absorption band around 1015 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenol and furan rings.

-

Phenolic -OH: A broad singlet that can appear over a wide range (typically δ 4-8 ppm), which is exchangeable with D₂O.

-

Aromatic protons (phenol ring): A complex multiplet pattern in the δ 6.8-7.5 ppm region.

-

Furan protons: Three distinct signals in the δ 6.3-7.6 ppm region, with characteristic coupling constants.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Phenolic C-OH: A signal in the δ 150-160 ppm region.

-

Aromatic carbons (phenol ring): Signals in the δ 115-130 ppm range.

-

Furan carbons: Signals in the δ 110-145 ppm range.

Potential Biological Activities

Furan and phenol derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[10][11][12] While specific studies on this compound are limited in the provided search results, its structural components suggest potential for similar activities.

Anti-inflammatory Activity

Phenolic compounds and furan derivatives have been reported to possess anti-inflammatory properties through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade and modulation of inflammatory signaling pathways.[13][14][15][16][17][18]

4.1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Many phenolic compounds are known to inhibit COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14][16][17][18] It is plausible that this compound could exhibit similar inhibitory effects.

| Target Enzyme | Potential Effect of this compound | Reference Compounds |

| Cyclooxygenase-1 (COX-1) | Inhibition | Phenolic compounds[13][14] |

| Cyclooxygenase-2 (COX-2) | Inhibition | Phenolic compounds[13][14] |

| 5-Lipoxygenase (5-LOX) | Inhibition | Phenolic compounds[13][16][17][18] |

4.1.2. Modulation of Inflammatory Signaling Pathways

Polyphenolic compounds have been shown to modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[19][20][21][22][23][24][25][26][27][28] These pathways regulate the expression of numerous pro-inflammatory genes.

Antimicrobial Activity

Both furan and phenol derivatives have demonstrated antimicrobial activity against a range of pathogens.[11][29][30][31] The mechanism of action often involves disruption of the microbial cell membrane and inhibition of essential enzymes. While specific minimum inhibitory concentration (MIC) values for this compound are not available from the provided search results, it is a promising candidate for antimicrobial screening.

| Microbial Strain | Potential Activity of this compound | Reference Compounds |

| Staphylococcus aureus | Inhibition | Phenolic and Furan derivatives[29][30] |

| Escherichia coli | Inhibition | Phenolic and Furan derivatives[29][30] |

| Candida albicans | Inhibition | Furan derivatives[29] |

Conclusion

This compound is a readily synthesizable biaryl compound with significant potential for biological applications. Its synthesis via Suzuki-Miyaura coupling is efficient and well-established. Based on the known activities of its constituent furan and phenol moieties, this compound is a promising candidate for further investigation as an anti-inflammatory and antimicrobial agent. Future research should focus on the detailed biological evaluation of this compound, including the determination of its IC₅₀ and MIC values against various targets and pathogens, and the elucidation of its precise mechanisms of action on inflammatory signaling pathways. This will provide a solid foundation for its potential development as a novel therapeutic agent.

References

- 1. keyorganics.net [keyorganics.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of lipoxygenase by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 21. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. NF-kB pathway overview | Abcam [abcam.com]

- 28. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 2-(Furan-2-yl)phenol: A Technical Guide for Chemical and Pharmaceutical Researchers

An In-depth Technical Guide on the Core Crystal Structure, Synthesis, and Potential Biological Significance of 2-(Furan-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional organic molecule incorporating both a phenolic hydroxyl group and a furan ring system. This unique structural combination suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and development. While the biological activities of various furan and phenol derivatives are well-documented, a comprehensive analysis of the specific crystal structure of this compound is not currently available in the public domain. This technical guide provides a detailed overview of the probable synthetic routes, general experimental protocols for crystallographic analysis, and a discussion of potential biological activities based on related compounds. The absence of a determined crystal structure in databases such as the Cambridge Crystallographic Data Centre (CCDC) as of late 2025 is a notable finding of this report.

Introduction

Phenol and furan moieties are prevalent scaffolds in a vast array of biologically active compounds. Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties[1][2]. The furan ring is a versatile heterocyclic component found in numerous pharmaceuticals, contributing to their therapeutic effects through various biological interactions[3][4][5]. The combination of these two pharmacophores in this compound presents an intriguing subject for structural and biological investigation. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Despite extensive searches, the complete, experimentally determined crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. Therefore, this guide will focus on providing the necessary theoretical and methodological framework for researchers aiming to determine this structure and explore its properties.

Synthesis and Crystallization

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be devised based on established organic chemistry reactions, such as Suzuki or Stille coupling reactions. A likely approach would involve the cross-coupling of a protected 2-halophenol with a furan-2-boronic acid or a 2-stannylfuran.

Hypothetical Synthetic Protocol:

-

Starting Materials: 2-bromophenol (or a suitable protected derivative) and furan-2-boronic acid.

-

Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base and Solvent: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ in a solvent system such as toluene, dioxane, or DMF.

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture would be cooled, extracted with an organic solvent, washed, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield pure this compound.

Single Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a saturated solution of the purified compound.

Protocol for Single Crystal Growth:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Experimental Protocols for Crystal Structure Determination

Should suitable single crystals be obtained, the following general protocol for single-crystal X-ray diffraction can be followed.

3.1. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS), is used to collect a series of diffraction images as the crystal is rotated.[6][7][8][9]

-

The collected frames are then processed to integrate the intensities of the diffraction spots.

3.2. Structure Solution and Refinement:

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Data (Hypothetical)

As the experimental crystal structure of this compound is not available, no quantitative data can be presented. If the structure were determined, the following tables would be populated with the experimental values.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₈O₂ |

| Formula weight | 160.17 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| θ range for data collection (°) | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to θ = ...° (%) | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2σ(I)] | TBD |

| R indices (all data) | TBD |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| O(1)-C(1) | TBD |

| C(1)-C(2) | TBD |

| C(2)-C(7) | TBD |

| C(7)-O(2) | TBD |

| C(7)-C(8) | TBD |

| ... | TBD |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degree (°) |

| C(6)-C(1)-C(2) | TBD |

| O(1)-C(1)-C(2) | TBD |

| C(1)-C(2)-C(7) | TBD |

| O(2)-C(7)-C(8) | TBD |

| ... | TBD |

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are lacking, the known biological activities of related furan and phenol derivatives can provide insights into its potential therapeutic applications. Furan derivatives have been reported to possess anti-inflammatory, antimicrobial, and antioxidant properties.[3] Some furan-containing compounds are known to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[3] Furthermore, the toxicity of furan has been linked to the disruption of mitochondrial energy production and redox regulation.[10][11]

Phenolic compounds are well-established as antioxidants and have been investigated for their roles in preventing chronic diseases.[1][2] 2-Arylphenols, in particular, are recognized as important structural motifs in biologically active substances.[12]

Based on this, a hypothetical signaling pathway that could be modulated by this compound, particularly in the context of inflammation and cellular stress, is presented below.

Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.

Experimental Workflow

The overall workflow for the synthesis, crystallization, and structure determination of this compound is outlined in the following diagram.

Caption: Workflow from synthesis to crystal structure analysis of this compound.

Conclusion

This technical guide has outlined the current state of knowledge regarding the crystal structure of this compound. A key finding is the absence of an experimentally determined structure in the public domain. To facilitate future research, this guide has provided detailed, albeit general, protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of this compound. Furthermore, by examining the biological activities of related furan and phenol derivatives, potential signaling pathways that may be modulated by this compound have been proposed. The determination of the precise three-dimensional structure of this compound remains a critical step for elucidating its structure-activity relationships and unlocking its full potential in the development of new therapeutic agents. Researchers are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill this knowledge gap.

References

- 1. researchgate.net [researchgate.net]

- 2. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. blogs.rsc.org [blogs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-(Furan-2-YL)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-YL)phenol is a bi-aromatic compound containing both a phenol and a furan ring system. Furan and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, antifungal, antioxidant, and antitumor properties.[1] Phenolic compounds are also of significant interest in medicinal chemistry and materials science.[2][3] The solubility of such molecules in various organic solvents is a critical parameter in drug development, chemical synthesis, and purification processes. Understanding the solubility behavior of this compound is essential for its formulation, extraction, and quality control.

Expected Solubility Profile

The solubility of a compound is influenced by factors such as its polarity, molecular size, and the nature of the solvent.[4] Phenol itself is sparingly soluble in water but soluble in most organic solvents like ethanol, methanol, diethyl ether, and acetone. The furan ring introduces some polarity due to the oxygen heteroatom, but the overall molecule remains largely nonpolar. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity. Solvents that can engage in hydrogen bonding with the phenolic hydroxyl group, such as alcohols, are likely to be effective.

Experimental Determination of Solubility

A reliable and widely used method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method followed by gravimetric analysis.[5][6] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol details the steps to determine the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Vials with airtight seals

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]

-

-

Phase Separation:

-

After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the dish or vial under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum oven).

-

Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the following formula:

-

S (g/L) = (mass of dissolved solid / volume of solution withdrawn) * 1000

-

-

3. Data Presentation:

The determined solubility data for this compound in various organic solvents at different temperatures should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Temperature (K) | Solubility (g/L) |

| e.g., Methanol | 298.15 | Data to be determined |

| e.g., Ethanol | 298.15 | Data to be determined |

| e.g., Acetone | 298.15 | Data to be determined |

| e.g., Ethyl Acetate | 298.15 | Data to be determined |

| e.g., Chloroform | 298.15 | Data to be determined |

| e.g., Toluene | 298.15 | Data to be determined |

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Figure 1. Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently published, this guide provides a robust experimental framework for its determination. The shake-flask method coupled with gravimetric analysis is a reliable approach to obtain accurate solubility data. The expected solubility of this compound is likely to be significant in a variety of common organic solvents, a hypothesis that can be confirmed through the application of the detailed protocol provided. This information is invaluable for researchers and professionals in the fields of drug development and chemical synthesis, enabling informed decisions regarding solvent selection for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biobased phenol and furan derivative coupling for the synthesis of functional monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2-(Furan-2-yl)phenols

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-(furan-2-yl)phenols. This scaffold is of growing interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide details the historical context of its discovery, key synthetic methodologies with experimental protocols, and a summary of its biological activities, supported by quantitative data.

Discovery and Historical Perspective

The 2-(furan-2-yl)phenol moiety, characterized by a furan ring directly linked to a phenol at the ortho position, represents a significant class of biaryl compounds. While a definitive seminal paper marking the "discovery" of this specific parent compound is not readily identifiable in early chemical literature, its emergence is intrinsically linked to the broader development of synthetic methods for creating carbon-carbon bonds between aromatic and heteroaromatic rings.

The historical development of biaryl synthesis provides the context for the eventual preparation of 2-(furan-2-yl)phenols. Early methods, often harsh and low-yielding, paved the way for more sophisticated transition-metal-catalyzed cross-coupling reactions in the 20th century. The advent of reactions like the Ullmann condensation, and later the palladium-catalyzed Suzuki-Miyaura and Negishi couplings, revolutionized the synthesis of such compounds, making previously inaccessible scaffolds like this compound readily available for investigation. The interest in furan-containing compounds, in general, dates back to the early 20th century, driven by the availability of furfural from renewable resources. However, the specific focus on 2-(furan-2-yl)phenols as a distinct class of compounds with potential applications in drug discovery is a more recent development, gaining momentum with the increasing demand for novel heterocyclic scaffolds in medicinal chemistry.

Key Synthetic Methodologies

The synthesis of 2-(furan-2-yl)phenols has evolved significantly with the advancement of organic synthesis. The most important and widely used methods include copper-catalyzed Ullmann-type reactions and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.

Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds, catalyzed by copper.[1][2] While traditionally used for the synthesis of symmetric biaryls and diaryl ethers, modifications of this reaction can be applied to the synthesis of 2-(furan-2-yl)phenols.[1] The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst at high temperatures.[1]

Reaction Mechanism:

The mechanism of the Ullmann condensation for C-C bond formation is believed to involve the formation of an organocopper intermediate. The catalytic cycle can be generalized as follows:

Figure 1: Simplified catalytic cycle of the Ullmann Condensation.

Experimental Protocol: Synthesis of a this compound Derivative via Ullmann-type Coupling

This protocol is a general representation and may require optimization for specific substrates.

-

Materials: 2-Iodophenol (1.0 mmol), 2-furoic acid (1.2 mmol), copper(I) iodide (0.1 mmol), potassium carbonate (2.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).

-

Procedure: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenol, 2-furoic acid, copper(I) iodide, and potassium carbonate.

-

Add DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, developed by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[3][4] It is one of the most versatile and widely used methods for the synthesis of biaryls, including 2-(furan-2-yl)phenols, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[3][5]

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling [6]

-

Materials: 2-Bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a solvent mixture of toluene (4 mL) and water (1 mL).

-

Procedure: To a Schlenk tube, add 2-bromophenol, furan-2-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed toluene and water solvent mixture.

-

Stir the reaction mixture at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Negishi Coupling

The Negishi coupling, reported by Ei-ichi Negishi in 1977, is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide or triflate.[7][8] This method is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki-Miyaura coupling.[7] Organozinc reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times.[9]

Reaction Mechanism:

Similar to the Suzuki-Miyaura coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Figure 3: Catalytic cycle of the Negishi Coupling.

Experimental Protocol: Synthesis of a this compound Derivative via Negishi Coupling [9]

-

Preparation of the Organozinc Reagent:

-

To a solution of 2-bromofuran (1.1 mmol) in dry tetrahydrofuran (THF, 5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of zinc chloride (1.2 mmol) in dry THF (2 mL) and allow the mixture to warm to room temperature.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-iodophenol (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in dry THF (5 mL) under an inert atmosphere.

-

Add the freshly prepared solution of the furylzinc reagent to this mixture.

-

Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound derivative.

-

Biological Activities of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] The combination of the electron-rich furan ring and the hydrogen-bonding phenol group allows for diverse interactions with biological targets.[10]

Anticancer Activity

Several studies have reported the cytotoxic effects of furan-containing compounds against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[11]

Table 1: Anticancer Activity of Selected Furan Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [12] |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [11] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [11] |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease Inhibition | 16.13 ± 2.45 | [13] |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease Inhibition | 18.75 ± 0.85 | [13] |

Antimicrobial Activity

Furan derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[14] The lipophilicity and electronic properties of the substituents on the furan and phenol rings play a crucial role in determining their antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrofuran derivative 11 | H. capsulatum | 0.48 | [15] |

| Nitrofuran derivative 3 | P. brasiliensis | 0.48 | [15] |

| Nitrofuran derivative 9 | P. brasiliensis | 0.48 | [15] |

| Furanone Derivative F131 | S. aureus | 8-16 | [12] |

| Furanone Derivative F131 | C. albicans | 32-128 | [12] |

| Furfural | B. subtilis | 0.027 (µM) | [16] |

| Furoic acid | S. typhi | 0.009 (µM) | [16] |

Drug Discovery and Development Workflow

The discovery and development of new drugs based on the this compound scaffold follows a well-established workflow in the pharmaceutical industry. This process begins with the identification of a biological target and progresses through lead discovery, optimization, preclinical studies, and clinical trials.

Figure 4: A generalized workflow for drug discovery and development.

Conclusion

The this compound scaffold has emerged as a valuable building block in modern medicinal chemistry. Its synthesis, once a significant challenge, is now readily achievable through a variety of powerful cross-coupling methodologies. The diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties, underscore its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the history, synthesis, and biological importance of 2-(furan-2-yl)phenols, intended to aid researchers and drug development professionals in their efforts to explore and exploit the therapeutic potential of this promising chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Negishi Coupling | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 2-(furan-2-yl)phenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromophenol and furan-2-boronic acid. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol details the reaction setup, execution, purification, and characterization of the final product. Additionally, a summary of reaction conditions and their impact on product yield is presented in a tabular format to facilitate optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[2][4] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[5] The synthesis of biaryl and heteroaryl compounds is a common application of this reaction, yielding scaffolds present in many biologically active molecules. This protocol focuses on the coupling of 2-bromophenol, a functionalized aryl bromide, with furan-2-boronic acid, a heteroarylboronic acid, to produce this compound, a valuable intermediate for further synthetic transformations.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

2-Bromophenol (1.0 equiv)

-

Furan-2-boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Schlenk flask (optional)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol, 173 mg), furan-2-boronic acid (1.2 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the flask.

-

Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.[7]

-

Characterization:

The structure of the purified product, this compound, can be confirmed by standard spectroscopic methods:

-

¹H NMR and ¹³C NMR: To determine the chemical structure and purity.[8][9][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[8][11]

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of this compound. This data is representative and intended to guide reaction optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 12 | 85 |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 12 | 82 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 92 |

| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DME/H₂O (5:1) | 80 | 16 | 88 |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[1][2][4][12] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from reaction setup to product characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Purification of 2-(Furan-2-YL)phenol from a Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Furan-2-yl)phenol is a biaryl compound of significant interest in medicinal chemistry and materials science due to its structural motifs present in various bioactive natural products and functional materials.[1][2] Synthesis of this compound, often via cross-coupling reactions, typically results in a crude mixture containing the desired product, unreacted starting materials, catalysts, and various side-products. Effective purification is critical to isolate this compound with the high purity required for subsequent applications.

Common impurities may include unreacted phenol precursors, furan derivatives, homocoupled byproducts, and residual catalysts (e.g., palladium or copper).[1] This document outlines three primary methods for the purification of this compound from a typical reaction mixture: Liquid-Liquid Extraction, Flash Column Chromatography, and Recrystallization.

Purification Strategy Overview

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach is often most effective.

-

Liquid-Liquid Extraction: An excellent initial step to remove acidic or basic impurities and water-soluble materials. It leverages the acidic nature of the phenolic hydroxyl group.

-

Flash Column Chromatography: A highly effective technique for separating compounds with different polarities, making it ideal for removing closely related impurities.[3]

-

Recrystallization: A final polishing step to obtain high-purity crystalline material, particularly effective if the product is a solid at room temperature.[4]

The overall workflow can be visualized as follows:

References

Applications of 2-(Furan-2-YL)phenol Scaffolds in Medicinal Chemistry: A Review of Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current understanding of the medicinal chemistry applications of compounds structurally related to 2-(Furan-2-YL)phenol. Extensive literature searches have revealed a notable lack of specific research on the biological activities and therapeutic applications of this compound itself. However, significant findings have been reported for derivatives that incorporate both furan and phenol moieties, suggesting potential areas of investigation for the parent compound. This report details the synthesis, biological evaluation, and experimental protocols for these structurally analogous molecules.

Antimicrobial and Anthelmintic Applications of Furan-Phenol Hybrid Molecules

Research into hybrid molecules containing both furan and phenol rings has identified promising antimicrobial and anthelmintic activities. A series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides, which are Schiff bases incorporating a phenol and a substituted furan, have been synthesized and evaluated for their biological potential.

Quantitative Biological Activity

The synthesized Schiff bases were screened for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria, and for their anthelmintic activity against two species of earthworms. The results are summarized in the tables below.

Table 1: Antibacterial Activity of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (Zone of Inhibition in mm)

| Compound | S. aureus | B. cereus | E. faecalis | S. epidermidis | E. coli | S. typhi | S. dysenteriae | K. pneumoniae |

| 3a | 12 | 11 | 10 | 11 | 13 | 12 | 11 | 10 |

| 3b | 14 | 13 | 12 | 13 | 15 | 14 | 13 | 12 |

| 3c | 16 | 15 | 14 | 15 | 17 | 16 | 15 | 14 |

| 3d | 13 | 12 | 11 | 12 | 14 | 13 | 12 | 11 |

| 3e | 15 | 14 | 13 | 14 | 16 | 15 | 14 | 13 |

| 3f | 11 | 10 | 9 | 10 | 12 | 11 | 10 | 9 |

| 3g | 18 | 17 | 16 | 17 | 19 | 18 | 17 | 16 |

| 3h | 17 | 16 | 15 | 16 | 18 | 17 | 16 | 15 |

| 3i | 19 | 18 | 17 | 18 | 20 | 19 | 18 | 17 |

| 3j | 21 | 20 | 19 | 20 | 22 | 21 | 20 | 19 |

| 3k | 20 | 19 | 18 | 19 | 21 | 20 | 19 | 18 |

| Ciprofloxacin | 25 | 24 | 23 | 24 | 26 | 25 | 24 | 23 |

Data extracted from Der Pharma Chemica, 2015, 7(7):169-176.

Table 2: Anthelmintic Activity of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides

| Compound | Pheritima posthuma (Time taken for paralysis in min) | Pheritima posthuma (Time taken for death in min) | Perionyx excavatus (Time taken for paralysis in min) | Perionyx excavatus (Time taken for death in min) |

| 3a | 25 | 45 | 28 | 48 |

| 3b | 22 | 40 | 25 | 43 |

| 3c | 18 | 35 | 21 | 38 |

| 3d | 24 | 43 | 27 | 46 |

| 3e | 20 | 38 | 23 | 41 |

| 3f | 28 | 50 | 31 | 53 |

| 3g | 15 | 30 | 18 | 33 |

| 3h | 16 | 32 | 19 | 35 |

| 3i | 14 | 28 | 17 | 31 |

| 3j | 12 | 25 | 15 | 28 |

| 3k | 13 | 27 | 16 | 30 |

| Albendazole | 10 | 20 | 12 | 22 |

Data extracted from Der Pharma Chemica, 2015, 7(7):169-176.

Experimental Protocols

Synthesis of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (3a-k)

A mixture of 4-hydroxyphenyl-1-ketohydrazide (0.1 mol) and the appropriate 5-(substituted phenyl)-2-furfuraldehyde (0.05 mol) was refluxed in ethanol as a solvent on a water bath for 7-8 hours. A few drops of sulfuric acid were added as a catalyst. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled, and the solid product was filtered, washed with cold ethanol, dried, and recrystallized from ethanol.

Antibacterial Screening

The in vitro antibacterial activity was determined using the agar well diffusion method. Muller Hinton agar plates were seeded with a 24-hour-old culture of the respective bacterial strains. Wells of 6 mm diameter were bored into the agar and filled with 100 µL of the test compound solution (100 µg/mL in DMSO). The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition was measured in millimeters. Ciprofloxacin was used as the positive control.

Anthelmintic Activity Assay

The anthelmintic activity was evaluated on adult Indian earthworms, Pheritima posthuma and Perionyx excavatus. The worms were placed in Petri dishes containing 25 mL of the test solution (2 mg/mL in distilled water). The time for paralysis was noted when no movement of any sort could be observed except when the worms were shaken vigorously. The time for the death of the worms was recorded after ascertaining that the worms neither moved when shaken vigorously nor when dipped in warm water (50°C). Albendazole was used as a standard drug.

Synthesis Workflow

Caption: Synthesis of Furan-Phenol Schiff Bases.

Antifungal Applications of Furan-Phenol Schiff Bases

Another structurally related compound, (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol, a Schiff base derived from furfurylamine and salicylaldehyde, and its mercury(II) complex have been synthesized and evaluated for their antifungal properties.[1]

Quantitative Biological Activity

The antifungal activity was assessed by measuring the zone of inhibition against Candida albicans and Aspergillus flavus.

Table 3: Antifungal Activity of (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol and its Hg(II) Complex (Zone of Inhibition in mm)

| Compound | Candida albicans | Aspergillus flavus |

| Ligand (HL) | 7 | 6 |

| Hg(II) Complex | 12 | 11 |

| Ciprofloxacin | Not specified for fungi | Not specified for fungi |

Data extracted from the Journal of Xi'an Shiyou University, Natural Science Edition, 2024, 20(6), 146-159.[1]

Experimental Protocols

Synthesis of (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol (Ligand, HL) [1]

1-(2-Furylmethylamine) (0.143 ml) and salicylaldehyde (0.17 ml) were mixed in methanol. The mixture was then refluxed for a specified period. The formation of the Schiff base was monitored. After completion, the product was isolated, purified, and characterized.

Antifungal Screening

The antifungal activity was determined using the agar well diffusion method. Potato dextrose agar plates were used for the cultivation of fungal strains at 28°C. The wells in the agar were filled with the test compounds, and the plates were incubated. The diameter of the zone of inhibition was measured to determine the antifungal activity.

Logical Relationship of Bioactivity

Caption: Metal Complexation Enhances Bioactivity.

Potential for Renewable Phenol Synthesis from Furan Derivatives

Recent research has explored the synthesis of phenol derivatives from bio-based furanic compounds through Diels-Alder/aromatization reactions.[2][3] This approach offers a sustainable route to functionalized phenols. While not directly a medicinal chemistry application, it is a crucial enabling technology for the sustainable production of phenol-containing pharmacophores.

General Reaction Pathway

Caption: Synthesis of Phenols from Furans.

Conclusion

While direct medicinal chemistry applications of this compound are not documented in the current scientific literature, the broader class of molecules containing both furan and phenol moieties exhibits significant biological activities, particularly as antimicrobial and anthelmintic agents. The synthetic protocols and biological data presented for these related compounds provide a strong foundation and rationale for the future investigation of this compound and its derivatives as potentially valuable therapeutic agents. Furthermore, the development of sustainable synthetic routes to phenol derivatives from furan precursors highlights the growing importance of this chemical space in green chemistry and drug discovery. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully understand its potential in medicinal chemistry.

References

Application Notes and Protocols for 2-(Furan-2-yl)phenol Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the use of a Schiff base derivative of 2-(Furan-2-yl)phenol, specifically (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol, as a ligand in metal-catalyzed cross-coupling reactions. While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly Schiff bases, are versatile ligands for various transition metals and show significant potential in catalysis.

Ligand Synthesis: (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol

This protocol details the synthesis of the Schiff base ligand from 2-furylmethylamine and salicylaldehyde. Schiff bases are readily synthesized through the condensation of a primary amine and an aldehyde or ketone.[1]

Experimental Protocol

Materials:

-

2-Furylmethylamine

-

Salicylaldehyde

-

Methanol

-

Glacial Acetic Acid

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or hot plate

-

Round-bottom flask

-

Standard laboratory glassware

Procedure: [1]

-

In a 50 mL round-bottom flask, combine salicylaldehyde (0.17 mL) and 2-furylmethylamine (0.143 mL) in 30 mL of methanol.

-

Stir the mixture for 15 minutes at room temperature.

-

Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 5 hours with continuous stirring.

-

After the reflux period, allow the solution to cool to room temperature.

-

The resulting Schiff base product can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from methanol to yield the final product.

Synthesis of a Palladium(II)-Schiff Base Complex

Palladium complexes of Schiff base ligands are effective catalysts for a variety of cross-coupling reactions.[2][3][4] The following is a general protocol for the synthesis of a Pd(II) complex with the (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol ligand, adapted from procedures for similar Schiff base complexes.

Experimental Protocol

Materials:

-

(E)-2-(((furan-2-ylmethyl)imino)methyl)phenol (synthesized as above)

-

Palladium(II) chloride (PdCl₂) or Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Methanol or Ethanol

-

Magnetic stirrer and stir bar

-

Schlenk flask or round-bottom flask

-

Standard laboratory glassware

Procedure:

-

Dissolve the Schiff base ligand in warm methanol or ethanol in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of the palladium salt (e.g., PdCl₂) in the same solvent.

-

Slowly add the palladium salt solution to the ligand solution with vigorous stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours, during which time the complex will precipitate.

-

The resulting solid palladium complex is collected by filtration, washed with cold solvent, and dried under vacuum.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium-Schiff base complexes are known to be efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.[3][5][6]

Application Note

The (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol-Pd(II) complex can be employed as a catalyst for the coupling of aryl halides with arylboronic acids. The furan and phenol moieties of the ligand can influence the electronic and steric properties of the palladium center, potentially affecting catalytic activity and substrate scope. These catalysts often exhibit good stability and can be used in relatively low loadings.

Experimental Protocol for a Typical Suzuki-Miyaura Reaction

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium-Schiff base complex (catalyst)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., aqueous ethanol, DMF, toluene)

-

Schlenk tube or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium-Schiff base complex (0.01-1 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the solvent (3-5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Reactions with Schiff Base Catalysts

The following table summarizes typical results for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium-Schiff base complexes, demonstrating the expected efficacy.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | 0.1 | K₂CO₃ | EtOH/H₂O | 80 | 2 | 95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 0.1 | K₂CO₃ | EtOH/H₂O | 80 | 3 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.05 | K₃PO₄ | DMF | 100 | 1 | 98 |

| 4 | 4-Chloroanisole | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 110 | 12 | 85 |

Note: Data is representative of typical performance for related Schiff base catalysts and may vary for the specific furan-containing ligand.

Application in Catalysis: Heck-Mizoroki Cross-Coupling

The Heck reaction is another cornerstone of C-C bond formation, coupling aryl halides with alkenes.[7][8] Palladium-Schiff base complexes have also demonstrated good catalytic activity in this transformation.[2][4]

Application Note

The furan-phenol Schiff base palladium complex is a potential catalyst for the Heck-Mizoroki reaction. The ligand's structure can provide the necessary stability and electronic environment for the palladium catalyst to efficiently undergo the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol for a Typical Heck Reaction

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium-Schiff base complex (catalyst)

-

Base (e.g., Et₃N, Na₂CO₃, K₂CO₃)

-

Solvent (e.g., DMF, DMA, NMP)

-